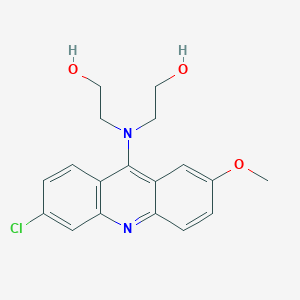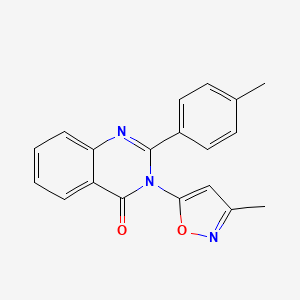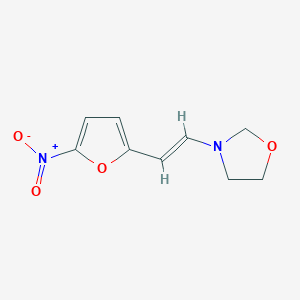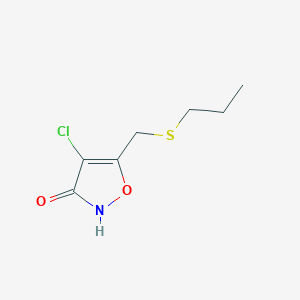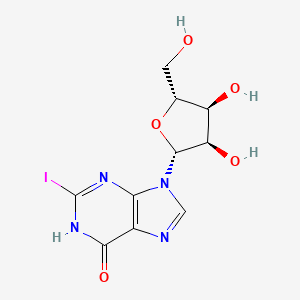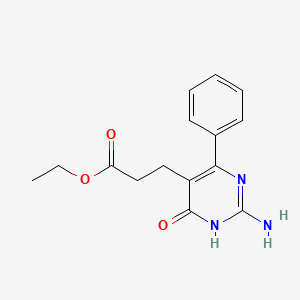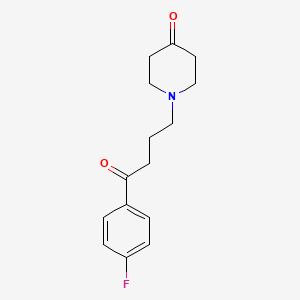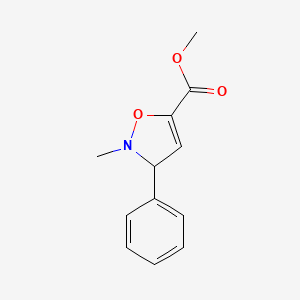![molecular formula C14H8N2Se B12914793 Cyclohepta[b][1,3]selenazolo[4,5-f]indole CAS No. 249-59-2](/img/structure/B12914793.png)
Cyclohepta[b][1,3]selenazolo[4,5-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[b][1,3]selenazolo[4,5-f]indole is a complex heterocyclic compound that features a unique fusion of indole and selenazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of selenium in its structure adds to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta[b][1,3]selenazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the aza-Claisen rearrangement followed by intramolecular ring-closure of (cycloheptenylmethyl)benzenamine . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohepta[b][1,3]selenazolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenide derivatives.
Aplicaciones Científicas De Investigación
Cyclohepta[b][1,3]selenazolo[4,5-f]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of Cyclohepta[b][1,3]selenazolo[4,5-f]indole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. This can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
[1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another selenium-containing heterocyclic compound with potential biological activities.
Cyclohepta[4,5]pyrrolo[3,2-f]benzoselenazole: A structurally related compound with similar chemical properties.
Uniqueness: Cyclohepta[b][1,3]selenazolo[4,5-f]indole is unique due to its specific fusion of indole and selenazole rings, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
249-59-2 |
|---|---|
Fórmula molecular |
C14H8N2Se |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
13-selena-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2Se/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
Clave InChI |
MYWIINONSRMPIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=C[Se]4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


